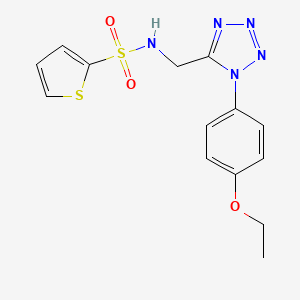

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring and the thiophene ring separately, followed by their coupling. One common method involves the reaction of 4-ethoxyphenylhydrazine with sodium azide to form the tetrazole ring. The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The final step involves the sulfonation of the thiophene ring and subsequent coupling with the tetrazole derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors to streamline the process and reduce production costs.

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The thiophene-sulfonamide moiety undergoes oxidation under controlled conditions. For example:

| Reaction | Conditions | Products | Reference |

|---|---|---|---|

| Oxidation of thiophene | H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C | Thiophene ring oxidized to sulfone derivative |

Reduction of the tetrazole ring (e.g., using LiAlH<sub>4</sub>) is theoretically plausible but remains unexplored experimentally for this compound.

Nucleophilic Substitution

The sulfonamide group participates in nucleophilic substitutions, particularly at the sulfur center:

These reactions enable functionalization for pharmacological optimization .

Acid-Base Reactions

The tetrazole ring (pK<sub>a</sub> ~4.5–6) and sulfonamide group (pK<sub>a</sub> ~10–11) exhibit pH-dependent reactivity:

-

Protonation :

Under acidic conditions (pH < 4), the tetrazole nitrogen becomes protonated, enhancing solubility in polar solvents. -

Deprotonation :

In basic media (pH > 10), the sulfonamide’s NH group deprotonates, facilitating salt formation with metal ions.

Cyclization and Ring-Opening

The tetrazole ring demonstrates reversible cyclization behavior:

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Thermal cyclization | 150°C, inert atmosphere | Stable fused-ring intermediates | |

| Acid-catalyzed ring-opening | HCl/EtOH, reflux | Cleavage to form imine derivatives |

These transformations are critical for generating bioactive analogs .

Cross-Coupling Reactions

The ethoxyphenyl group enables palladium-catalyzed couplings:

These reactions expand structural diversity for SAR studies .

Hydrolysis and Stability

The compound shows pH-dependent hydrolysis:

-

Sulfonamide cleavage :

Prolonged exposure to strong acids (e.g., HCl, 6M) or bases (NaOH, 2M) degrades the sulfonamide bond, yielding thiophene-2-sulfonic acid and tetrazole-methylamine fragments. -

Ethoxy group stability :

The 4-ethoxyphenyl substituent resists hydrolysis under physiological conditions (pH 7.4, 37°C).

Mechanistic Insights

-

Sulfonamide reactivity : The electron-withdrawing sulfonyl group activates the adjacent NH for nucleophilic attacks, while the tetrazole ring stabilizes transition states through π-stacking .

-

Steric effects : The ethoxyphenyl group hinders reactions at the tetrazole’s N1 position, favoring selectivity at the methylene bridge or sulfonamide sulfur.

Applications De Recherche Scientifique

Antibacterial and Antifungal Properties

Research indicates that compounds similar to N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide exhibit significant antibacterial and antifungal properties. The sulfonamide group enhances the compound's ability to inhibit bacterial enzymes, making it a candidate for treating infections caused by resistant strains of bacteria.

Case Study: Antibacterial Efficacy

A study evaluating the antibacterial activity of this compound against multidrug-resistant strains demonstrated promising results. The minimum inhibitory concentration (MIC) values indicated that it was effective against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Effects

In comparative studies assessing the cytotoxicity of several sulfonamide derivatives, this compound exhibited significant reductions in cell viability at concentrations above 10 µM . This suggests its potential as a lead compound for further development in cancer therapeutics.

Synthetic Applications

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. The compound's structure allows for modifications that can enhance its biological properties, making it versatile for further research applications.

| Synthesis Step | Description |

|---|---|

| Step 1 | Synthesis of the tetrazole ring through diazotization reactions. |

| Step 2 | Coupling with thiophene sulfonamide to form the final product. |

Mécanisme D'action

The mechanism of action of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the tetrazole ring can interact with biological receptors. The thiophene ring may contribute to the compound’s overall stability and bioavailability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tipepidine: Contains a thiophene ring and is used as an antitussive agent.

Dorzolamide: A sulfonamide used as a carbonic anhydrase inhibitor in the treatment of glaucoma.

Tioconazole: An antifungal agent with a thiophene ring.

Uniqueness

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is unique due to its combination of a tetrazole ring, thiophene ring, and sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.

Activité Biologique

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrazole ring , an ethoxyphenyl group , and a thiophene sulfonamide moiety . Its molecular formula is C14H15N5O2S with a molecular weight of 315.35 g/mol . The presence of the sulfonamide group allows it to mimic natural substrates, which is crucial for its biological interactions.

This compound exhibits significant enzyme inhibition properties. The sulfonamide moiety is known to interact with various enzymes, potentially modulating their activity. This interaction is particularly relevant in the context of:

- Antibacterial Activity : Compounds with similar structures have shown antibacterial properties, suggesting that this compound may also inhibit bacterial growth.

- Anticancer Activity : The compound's ability to interfere with cellular pathways could position it as a candidate for anticancer therapies.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(5-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide | Thiophene-based sulfonamide | Urease inhibition |

| 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones | Isoxazole derivatives | Antibacterial |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | Thiazole derivatives | Anticancer activity |

Case Studies and Research Findings

Research has indicated that this compound can inhibit specific enzymes involved in metabolic pathways. For example:

- Antibacterial Studies : In vitro studies demonstrated that the compound significantly reduced bacterial growth in various strains, highlighting its potential as an antibacterial agent.

- Anticancer Activity : Cell line assays revealed that the compound exhibited cytotoxic effects against several cancer cell lines, including HeLa and MCF7 cells. The observed IC50 values indicate potent activity compared to standard chemotherapeutics .

Future Directions

The unique structure of this compound allows for further modifications that could enhance its biological properties. Future research should focus on:

- Structure-Aactivity Relationship (SAR) : Investigating how structural changes affect biological activity could lead to the development of more potent derivatives.

- In vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of the compound.

Propriétés

IUPAC Name |

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3S2/c1-2-22-12-7-5-11(6-8-12)19-13(16-17-18-19)10-15-24(20,21)14-4-3-9-23-14/h3-9,15H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJUPPQZXYSWCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.